REACTION_CXSMILES
|
Cl.Cl[CH2:3][CH2:4][C:5]1[C:10](=[O:11])[N:9]2[CH:12]=[CH:13][CH:14]=[C:15]([OH:16])[C:8]2=[N:7][C:6]=1[CH3:17].Cl.[F:19][C:20]1[CH:34]=[CH:33][C:23]2[C:24]([CH:27]3[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]3)=[N:25][O:26][C:22]=2[CH:21]=1.C(=O)([O-])[O-].[Na+].[Na+].[I-].[K+]>C(#N)C>[F:19][C:20]1[CH:34]=[CH:33][C:23]2[C:24]([CH:27]3[CH2:28][CH2:29][N:30]([CH2:3][CH2:4][C:5]4[C:10](=[O:11])[N:9]5[CH:12]=[CH:13][CH:14]=[C:15]([OH:16])[C:8]5=[N:7][C:6]=4[CH3:17])[CH2:31][CH2:32]3)=[N:25][O:26][C:22]=2[CH:21]=1 |f:0.1,2.3,4.5.6,7.8|
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Name
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|
Quantity
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11.1 g
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Type
|
reactant
|
Smiles
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Cl.ClCCC1=C(N=C2N(C1=O)C=CC=C2O)C
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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Cl.FC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
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Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0.64 g
|
Type
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reactant
|
Smiles
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[I-].[K+]
|
Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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82.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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stirred for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The reaction mixture was refluxed for 17 hrs under nitrogen
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Duration
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17 h
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Type
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TEMPERATURE
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Details
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Then it was cooled to −10° C.
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Type
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CUSTOM
|
Details
|
The solid obtained
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Type
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FILTRATION
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Details
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was filtered
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Type
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WASH
|
Details
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washed with chilled acetonitrile
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Type
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ADDITION
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Details
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treated with sodiumhydrosulphite (hydrose) (2.0 grams)
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Type
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FILTRATION
|
Details
|
The solid was filtered
|
Type
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WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
FC1=CC2=C(C(=NO2)C2CCN(CC2)CCC2=C(N=C3N(C2=O)C=CC=C3O)C)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |